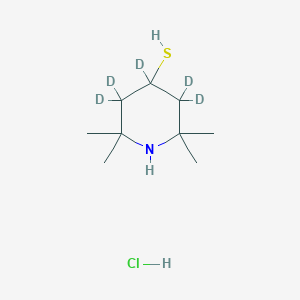
2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) is a deuterated derivative of 2,2,6,6-Tetramethyl-4-piperidinethiol, which is a compound used in various chemical and biological research applications. The deuterium labeling (d5) makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, as it helps in reducing background signals and improving the clarity of the spectra.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) typically involves the deuteration of 2,2,6,6-Tetramethyl-4-piperidinethiol. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterated reagents and ensure high purity and yield. The process is carefully controlled to maintain the integrity of the deuterium labeling and to produce the hydrochloride salt form of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a standard in NMR spectroscopy.
Biology: In studies involving enzyme mechanisms and protein interactions.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) involves its interaction with various molecular targets, depending on the specific application. In NMR spectroscopy, the deuterium atoms reduce background signals, enhancing the clarity of the spectra. In chemical reactions, the thiol group can act as a nucleophile, participating in various substitution and addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinethiol: The non-deuterated version of the compound.
2,2,6,6-Tetramethyl-4-piperidone hydrochloride: A related compound with a ketone group instead of a thiol group.
Triacetonamine hydrochloride: Another related compound with similar structural features.
Uniqueness
The uniqueness of 2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) lies in its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other applications where reduced background signals are essential. The presence of the thiol group also allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
Propiedades
Fórmula molecular |
C9H20ClNS |
|---|---|
Peso molecular |
214.81 g/mol |
Nombre IUPAC |
3,3,4,5,5-pentadeuterio-2,2,6,6-tetramethylpiperidine-4-thiol;hydrochloride |
InChI |
InChI=1S/C9H19NS.ClH/c1-8(2)5-7(11)6-9(3,4)10-8;/h7,10-11H,5-6H2,1-4H3;1H/i5D2,6D2,7D; |
Clave InChI |
HNUKZRGSZKBALO-GBNFYQMVSA-N |
SMILES isomérico |
[2H]C1(C(C(C(NC1(C)C)(C)C)([2H])[2H])([2H])S)[2H].Cl |
SMILES canónico |
CC1(CC(CC(N1)(C)C)S)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12429001.png)
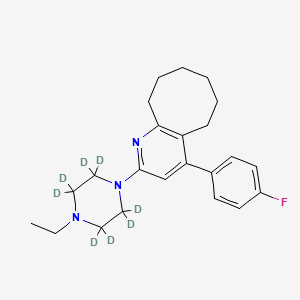
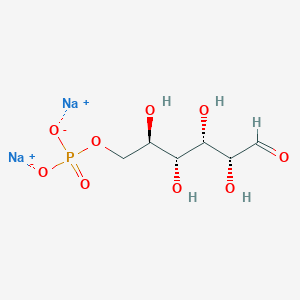
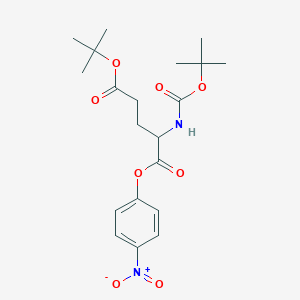
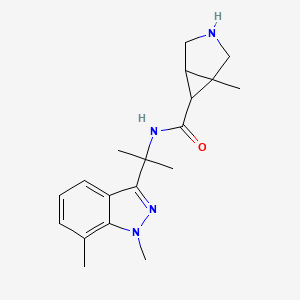
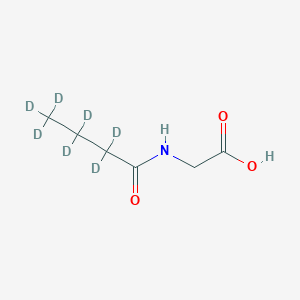
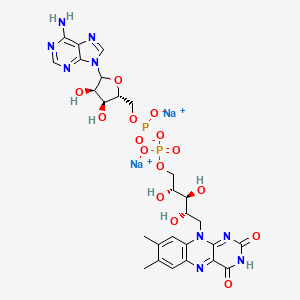
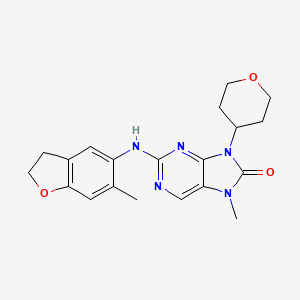
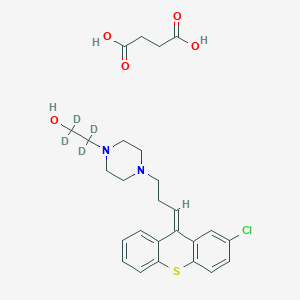
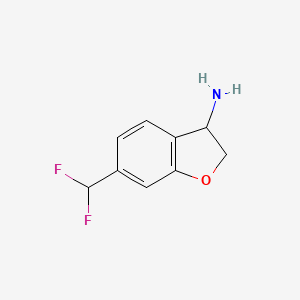
![(2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B12429058.png)
![Olean-12-en-28-oic acid, 27-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxy-, [3beta,27(E)]-; (3beta)-27-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxyolean-12-en-28-oic acid](/img/structure/B12429068.png)
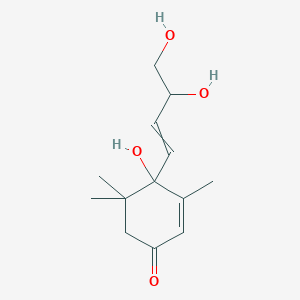
![tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B12429085.png)
